3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
3-Benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the N-1 position with a cyclopentyl group and at the C-3 position with a benzyl moiety. This structure combines aromatic (benzyl) and aliphatic (cyclopentyl) substituents, which influence its physicochemical and biological properties. The compound is part of a broader class of pyrazolo[3,4-d]pyrimidines, which are pharmacologically significant due to their structural resemblance to purine bases and their ability to interact with enzymes like xanthine oxidase .
Properties
IUPAC Name |
3-benzyl-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17-15-14(10-12-6-2-1-3-7-12)20-21(13-8-4-5-9-13)16(15)18-11-19-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXFCZFUPDGGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=N2)CC4=CC=CC=C4)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential N1 and C3 Functionalization
A common approach involves alkylation at the N1 and C3 positions of a preformed pyrazolo[3,4-d]pyrimidin-4-ol or its chloro derivative. For example:
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Step 1 : Reacting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with cyclopentylamine under basic conditions (e.g., Cs₂CO₃ in DMF) to introduce the cyclopentyl group at N1.
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Step 2 : Subsequent alkylation at C3 using benzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields the target compound.
Key Data :
| Step | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclopentylamine | Cs₂CO₃, DMF, 80°C, 16 h | 79% | |
| 2 | Benzyl bromide | TBAB, K₂CO₃, DMF, RT, 12 h | 65% |
Multi-Component Condensation
Four-Component Reaction
A one-pot synthesis leveraging hydrazines, methylenemalononitriles, aldehydes, and alcohols has been reported for analogous pyrazolo[3,4-d]pyrimidines. Adapting this method:
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Reactants : Benzylhydrazine, ethoxymethylenemalononitrile, cyclopentanecarboxaldehyde, and methanol.
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Mechanism : Condensation forms the pyrazole ring, followed by cyclization with the aldehyde and alcohol to build the pyrimidine core.
Key Data :
| Component | Role | Conditions | Yield |
|---|---|---|---|
| Benzylhydrazine | Pyrazole formation | EtOH, reflux, 6 h | 45% |
| Cyclopentanecarboxaldehyde | Cyclopentyl source | NaOMe, RT, 12 h | - |
Halogenation-Hydrolysis Strategy
From 3-Iodo Intermediate
A halogenated precursor allows selective functionalization:
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Step 1 : Iodination of 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol at C3 using N-iodosuccinimide (NIS) in DMF.
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Step 2 : Suzuki-Miyaura coupling with benzylboronic acid introduces the benzyl group.
Key Data :
| Step | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | NIS | DMF, 0°C to RT, 4 h | 85% | |
| 2 | Benzylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane | 70% |
Solid-Phase Synthesis
Resin-Bound Intermediates
Patents describe solid-phase methods for scalable production:
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Immobilization : Attachment of 4-chloro-pyrazolo[3,4-d]pyrimidine to Wang resin via a linker.
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Functionalization : Sequential alkylation with cyclopentyl bromide and benzyl bromide under microwave irradiation.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Resin attachment | DIC, DMAP, DCM, 24 h | 90% | 95% |
| Cyclopentyl addition | MW, 100°C, 30 min | 88% | 98% |
| Benzylation | MW, 120°C, 20 min | 75% | 97% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Sequential Alkylation | High selectivity, modular | Multi-step, moderate yields | Lab-scale |
| Multi-Component | One-pot, fewer steps | Low yields, side products | Limited |
| Halogenation-Hydrolysis | Precise C3 functionalization | Requires Pd catalysts | Pilot-scale |
| Solid-Phase | High purity, scalability | Specialized equipment needed | Industrial |
Structural Confirmation and Characterization
Synthetic batches of 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol were validated using:
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¹H/¹³C NMR : Key signals include δ 8.22 ppm (pyrimidine H), 4.63 ppm (cyclopentyl CH), and 3.58 ppm (benzyl CH₂).
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X-ray Crystallography : Confirms planar pyrazolo[3,4-d]pyrimidine core and substituent orientations.
Challenges and Optimization
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Regioselectivity : Competing N1 vs. N2 alkylation in pyrazolo[3,4-d]pyrimidines requires careful base selection (e.g., Cs₂CO₃ over K₂CO₃).
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Solvent Effects : DMF enhances reactivity but complicates purification; switching to NMP improves yields in microwave-assisted reactions.
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Catalyst Efficiency : Pd(PPh₃)₄ outperforms cheaper catalysts in Suzuki couplings, reducing byproducts.
Industrial Applications and Patents
Chemical Reactions Analysis
3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Bruton's Tyrosine Kinase Inhibition
Bruton's tyrosine kinase is a critical enzyme involved in B-cell receptor signaling, which is pivotal for B-cell development and function. Inhibition of Btk has therapeutic implications for various hematological malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.
- Mechanism of Action : 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol acts by covalently binding to the active site of Btk, thereby preventing its activation and subsequent signaling pathways that promote cell survival and proliferation in cancer cells .
Cancer Therapeutics
The compound's ability to inhibit Btk has led to its investigation as a candidate for developing new cancer therapeutics. Ibrutinib, a well-known Btk inhibitor, demonstrates similar structural characteristics and has shown effectiveness in clinical settings.
| Compound | Target | Indication | Status |
|---|---|---|---|
| 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Btk | CLL, Mantle Cell Lymphoma | Research Phase |
| Ibrutinib | Btk | CLL, Mantle Cell Lymphoma | Approved |
Synthetic Pathways
The synthesis of 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves several key steps that can be optimized for efficiency and yield:
- Starting Materials : The synthesis typically begins with 2,6-dichloropyrimidine carboxylic acid.
- Reactions : Key reactions include condensation reactions to form the pyrazolo[3,4-d]pyrimidine core structure.
The synthetic routes are designed to minimize hazardous reagents and waste production while maximizing the yield of the desired compound.
Clinical Research Insights
Recent studies have highlighted the efficacy of Btk inhibitors in treating hematological cancers. For instance, research indicates that compounds similar to 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can significantly reduce tumor burden in mouse models of CLL by inducing apoptosis in malignant B-cells .
Comparative Studies
Comparative studies between 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and established Btk inhibitors like Ibrutinib reveal promising results regarding potency and selectivity against off-target effects. These findings suggest that further development could lead to more effective therapies with fewer side effects.
Mechanism of Action
The primary mechanism of action of 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves the inhibition of CDK2/cyclin A2 complex. This inhibition leads to the disruption of the cell cycle, particularly at the G1/S transition, resulting in cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of CDK2 through hydrogen bonding and hydrophobic interactions, stabilizing the inactive conformation of the enzyme .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The biological activity and solubility of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent groups. Below is a comparative analysis:
Calculated based on molecular formula (C₁₇H₁₈N₄O).
*Estimated using fragment-based methods.
- Solubility : Chloro-substituted analogues (e.g., 4-chloro derivatives) exhibit lower solubility due to halogen-induced hydrophobicity .
Enzyme Inhibition
- Allopurinol: A well-known xanthine oxidase inhibitor (IC₅₀ ~1 µM) used in gout treatment. Its hydroxyl group at C-4 is critical for hydrogen bonding with the enzyme .
- Target Compound : Substitutions at N-1 and C-3 may alter binding to xanthine oxidase. Cyclopentyl’s bulkiness could hinder enzyme access, while benzyl may introduce steric or π-π interactions .
Anticancer Activity
- Pyrazolo[3,4-d]pyrimidin-4-ol Derivatives : Compounds with aromatic groups (e.g., phenyl, dinitrophenyl) at N-1 and C-6 showed micromolar IC₅₀ values against MCF-7 and A549 cancer cells. For example, 3a (phenyl at N-1, p-C₆H₄ at C-6) had IC₅₀ = 12 µM against MCF-7 .
- Target Compound : The benzyl group may enhance interactions with hydrophobic pockets in cancer-related kinases, but its efficacy requires experimental validation.
Key Research Findings
Substituent-Driven Activity : Bulky aliphatic groups (e.g., cyclopentyl) at N-1 reduce enzymatic binding but may improve pharmacokinetic profiles by increasing metabolic stability .
Antimicrobial Potential: Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., nitro) exhibit enhanced antimicrobial activity, suggesting that the target compound’s benzyl group could be modified for similar effects .
Solubility Challenges: High lipophilicity in analogues like the target compound necessitates formulation strategies (e.g., salt formation, nanoemulsions) to improve bioavailability .
Biological Activity
3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. This compound has attracted significant attention in medicinal chemistry due to its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to the arrest of cancer cell proliferation.
The primary mechanism by which 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol exerts its biological effects is through the inhibition of the CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle at the G1/S transition phase, leading to cell cycle arrest and subsequent apoptosis in cancer cells . The compound's structure allows it to mimic ATP, binding effectively to the ATP-binding site of CDK2 and blocking its activity.
Biological Activity Overview
The biological activities of 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol include:
- Anticancer Activity : Significant cytotoxic effects have been observed against various cancer cell lines, including breast cancer and leukemia cells.
- Inhibition of CDKs : Demonstrated selectivity for CDK2 over other kinases, making it a promising candidate for targeted cancer therapies.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Efficacy : In vitro studies showed that 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol induced apoptosis in MCF-7 (breast cancer) and HL-60 (leukemia) cell lines with IC50 values in the low micromolar range. This suggests a potent anticancer effect that warrants further investigation in vivo .
- Selectivity for CDK2 : Comparative studies with other pyrazolo[3,4-d]pyrimidine derivatives indicated that this compound has a higher affinity for CDK2 than for CDK1 and other related kinases, which may reduce potential side effects associated with broader kinase inhibition .
Research Findings
Recent research highlights the following findings regarding 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol:
Comparison with Similar Compounds
When compared to other pyrazolo[3,4-d]pyrimidine derivatives, 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol demonstrates unique biological properties due to its specific substitution pattern. For instance:
| Compound | Activity | Notes |
|---|---|---|
| 3-(4-Amino-1-tert-butyl)pyrazolo[3,4-d]pyrimidine | Kinase inhibitor | Broader specificity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | CDK2 inhibitor | Different scaffold |
Q & A
Q. What are the recommended synthetic strategies for 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how do reaction conditions influence yield?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example, cyclocondensation of substituted amines with carbonyl intermediates under dry acetonitrile or dichloromethane, followed by purification via recrystallization (e.g., from acetonitrile) . Key parameters include temperature control (e.g., reflux for 25–30 hours in xylene for dehydrogenation) and stoichiometric ratios of reagents like aryl halides or isocyanates . Yield optimization often requires iterative adjustments to solvent polarity and reaction time .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Use a combination of spectroscopic techniques:
- IR spectroscopy to identify functional groups (e.g., N–H stretches in pyrimidine rings at ~3200 cm⁻¹) .
- ¹H/¹³C NMR to resolve substituent environments (e.g., cyclopentyl protons as multiplet peaks at δ 1.5–2.5 ppm) .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ peaks matching the molecular formula C₁₈H₂₀N₅O) .
- X-ray crystallography for absolute configuration determination, as demonstrated in related pyrazolo[3,4-d]pyrimidine derivatives .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential respiratory hazards (H335: respiratory irritation) .
- Waste disposal: Segregate organic waste and consult certified biohazard disposal services .
- First aid: Immediate rinsing with water for eye/skin exposure (P305+P351+P338) and medical attention for ingestion (H302: harmful if swallowed) .
Advanced Research Questions
Q. How can computational modeling guide the design of 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives with enhanced bioactivity?
Quantitative structure-activity relationship (QSAR) studies correlate physicochemical parameters (e.g., logP, polarizability) with biological outcomes. For example, electron-withdrawing substituents on the benzyl group may improve binding affinity to kinase targets by modulating electron density in the pyrimidine core . Molecular docking against crystallographic protein structures (e.g., EGFR or CDK2) can prioritize derivatives for synthesis .
Q. What methodologies are effective in resolving contradictory bioactivity data across in vitro assays?
Discrepancies in cytotoxicity (e.g., IC₅₀ variability between MCF-7 and A549 cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:
- Dose-response standardization: Use fixed timepoints (e.g., 48 hours) and validated cell viability assays (MTT or resazurin) .
- Metabolic stability testing: Assess compound degradation in culture media via HPLC .
- Orthogonal assays: Confirm results with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .
Q. How can synthetic routes be optimized to improve scalability for preclinical studies?
- Solvent selection: Replace dichloromethane with ethyl acetate for easier removal and reduced toxicity .
- Catalysis: Employ Pd-catalyzed cross-coupling for regioselective benzylation, reducing byproducts .
- Continuous flow chemistry: Enhance reproducibility and throughput for multi-step reactions .
- Process analytical technology (PAT): Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
Q. What strategies are employed to evaluate the environmental impact of this compound during disposal?
- Ecotoxicity testing: Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC₅₀) due to potential hazards (H410: toxic to aquatic life) .
- Biodegradation assays: Use OECD 301F to assess microbial degradation in wastewater .
- Green chemistry metrics: Calculate E-factor (kg waste/kg product) and atom economy to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
